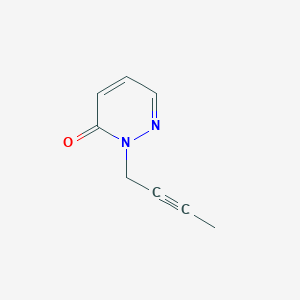
2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one” is a pyridazine derivative with a but-2-yn-1-yl group attached to it. Pyridazine is a six-membered ring with two nitrogen atoms opposite each other. The but-2-yn-1-yl group is a four-carbon chain with a triple bond between the second and third carbons .
Molecular Structure Analysis
The molecular structure of this compound would feature a six-membered pyridazine ring with a but-2-yn-1-yl group attached to it. The presence of the nitrogen atoms in the ring and the triple bond in the but-2-yn-1-yl group would likely result in a molecule with regions of varying electron density, which could influence its reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and reactivity would likely be influenced by the presence of the pyridazine ring and the but-2-yn-1-yl group .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one is involved in various synthetic processes to create a wide range of chemical compounds. For instance, it serves as a precursor in the synthesis of new dihydropyridines, dihydropyridazines, and thiourea derivatives through reactions with electrophilic reagents, aryl diazonium salts, and isothiocyanates. These compounds are characterized by elementary analysis, mass spectrometry (MS), infrared (IR) spectroscopy, and proton nuclear magnetic resonance (^1H NMR) spectra, confirming their structural identities (Hafiz, Ramiz, & Sarhan, 2011).
Crystallography and Molecular Structure
The compound's utility extends to crystallographic studies, as demonstrated by its involvement in the characterization of PNU-97018, an angiotensin II receptor antagonist. The alcoholates and ansolvate of PNU-97018 were analyzed using X-ray crystallography and thermal analysis to understand the compound's molecular conformation and crystal packing, providing insights into its potential therapeutic applications (Ishii et al., 2002).
Anticancer Potential
Research has also explored the anticancer potential of derivatives of 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one. A study focused on synthesizing new series of 3(2h)-one pyridazinone derivatives with anticipated antioxidant activity. These compounds were evaluated for in vitro antioxidant activity, showing promise as potent antioxidants. Molecular docking studies further investigated their potential anticancer activity, highlighting the compound's relevance in medicinal chemistry (Mehvish & Kumar, 2022).
Catalysis and Water Oxidation
In the field of catalysis, derivatives of 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one have been used to develop new families of Ru complexes for water oxidation. These complexes, characterized by ^1H NMR, MS, and X-ray analysis, demonstrate the compound's versatility in facilitating oxygen evolution reactions, with significant implications for energy conversion and storage technologies (Zong & Thummel, 2005).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-but-2-ynylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-3-7-10-8(11)5-4-6-9-10/h4-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNDNMMRGFMXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Prop-2-enoyl-1-oxa-9-azaspiro[5.5]undec-2-en-4-one](/img/structure/B2670373.png)

![3,4,5-trimethoxy-N-({5-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2670377.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2670380.png)

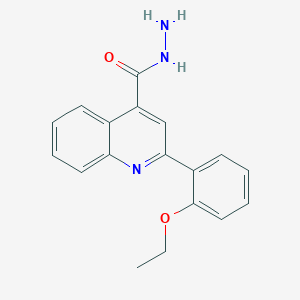
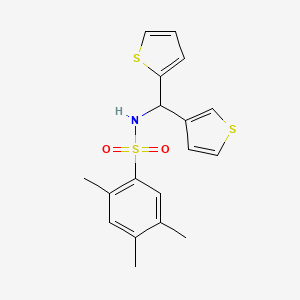
![(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2670386.png)
![Ethyl 2-[(2-oxochromene-3-carbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2670387.png)

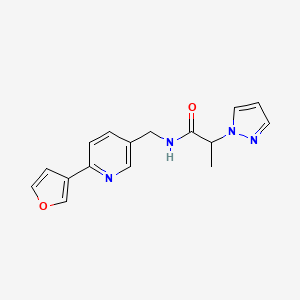
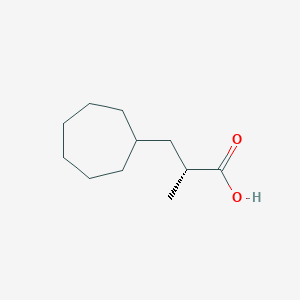
![2-Ethylsulfanyl-N-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2670393.png)